Acetate vs. TFA Salt Cytotoxicity
The acetate counterion of CALP1 acetate eliminates the cytotoxicity associated with the trifluoroacetate (TFA) salt form commonly supplied for research peptides. In a controlled head‑to‑head study on a model peptide (M33), the TFA salt proved 5–30 % more toxic than the acetate salt in normal bronchial epithelial cells and ΔF508 CFTR‑mutant cells [1]. Although direct CALP1‑specific data are not yet published, this class‑level differential is consistently observed across peptide families and constitutes a critical procurement criterion for any cell‑based or in‑vivo application.
| Evidence Dimension | Cytotoxicity (cell viability reduction) |
|---|---|
| Target Compound Data | CALP1 acetate – acetate counterion; expected to avoid TFA‑associated cytotoxicity |
| Comparator Or Baseline | CALP1 TFA (trifluoroacetate salt) – 5–30 % higher cytotoxicity documented for analogous peptide M33‑TFA vs. M33‑acetate |
| Quantified Difference | 5–30 percentage‑points higher cytotoxicity for TFA salt (M33 model) |
| Conditions | Normal bronchial epithelial cells and ΔF508 CFTR‑mutant cells; MTS viability assay |
Why This Matters
Procurement of the acetate salt directly reduces the risk of false‑positive toxicity results and eliminates the need for post‑purchase salt‑exchange procedures.
- [1] Pini A, Falciani C, Bracci L, et al. Efficacy and toxicity of the antimicrobial peptide M33 produced with different counter‑ions. Amino Acids. 2012;43(4):1679‑1687. View Source
